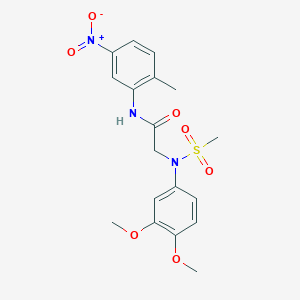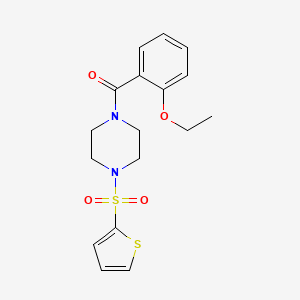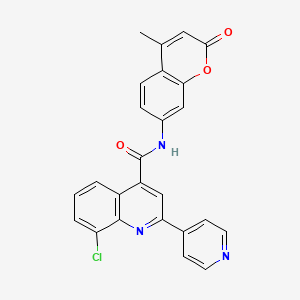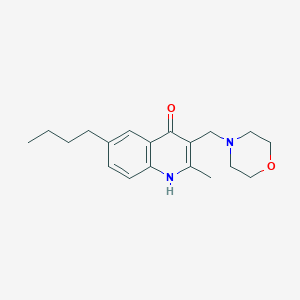![molecular formula C20H19BrN4O B4536693 2-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4536693.png)
2-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-4-methylquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "2-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-4-methylquinoline" involves multi-step synthetic routes that may include the formation of piperazinyl and pyridinyl moieties linked to a quinoline core. For example, the synthesis of related piperidinyl tetrahydrothieno[2,3-c]isoquinolines involves treating specific precursors with α-halo carbonyl compounds, indicating a potential pathway for constructing similar molecules (Zaki et al., 2019). Moreover, methods employing piperazine derivatives as intermediates for binding affinity to receptors suggest a methodology for incorporating piperazinyl groups into quinoline derivatives (Intagliata et al., 2017).
Molecular Structure Analysis
The structural analysis of such compounds often involves advanced spectroscopic techniques like Fourier transform infrared, 1H NMR, 13C NMR, and mass spectroscopy, providing detailed insights into the molecular framework and confirming the synthesis of the desired compounds. For instance, the synthesis of tetrahydrothieno[2,3-c]isoquinolines and subsequent structural assignments underline the complexity and specificity required in analyzing molecules of this class (Zaki et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving "2-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-4-methylquinoline" and its derivatives are expected to be diverse, given the reactive sites present in the molecule. For example, nucleophilic substitution reactions demonstrated by triazolopyridines and related molecules can provide insights into the chemical behavior of such complex structures (Abarca et al., 1988).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in biological systems and potential applications. Crystallographic studies, as seen in the structural elucidation of related molecules, help in understanding the three-dimensional conformation and intermolecular interactions (Ullah & Altaf, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the application of these molecules in medicinal chemistry. For example, the study of derivatives acting as receptor ligands or inhibitors highlights the importance of understanding the functional groups and their impact on biological activity (Matsuno et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has led to the synthesis of novel chemical compounds with structural similarities to "2-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-4-methylquinoline," focusing on their potential biological activities and chemical properties. For instance, studies on pyridone analogues and their derivatives have explored their synthesis and potential applications in medicinal chemistry. Such compounds have been synthesized for further evaluation in various biological assays, highlighting their importance in drug discovery and development processes (Richards & Hofmann, 1978).
Antimicrobial Activity
Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been synthesized, showing promising antimicrobial activity against various pathogenic strains of bacteria and fungi. These compounds represent a significant area of research, aiming to develop new antimicrobial agents to combat resistant microbial strains (Zaki et al., 2019).
Antibacterial and Anticancer Evaluation
Some 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their antibacterial and anticancer activities. These studies offer insights into the potential therapeutic applications of such compounds, highlighting their dual activity against cancer cells and bacterial infections (Bondock & Gieman, 2015).
Coordination Chemistry and Metal Complexes
The study of Schiff-base ligands derived from similar compounds and their coordination chemistry with metals like copper has provided valuable information on the design of new metal-based drugs and materials. These complexes have been analyzed for their structural properties and potential applications in catalysis and pharmaceuticals (Majumder et al., 2016).
Antitumor Agents and Solubility Studies
The combination of indoloquinoline backbone and piperazine units has been explored to generate novel antitumor agents. Structural alterations, including the position of the metal-binding unit, were investigated for their effects on the aqueous solubility and antiproliferative activity of ruthenium- and osmium-arene complexes. This research highlights the importance of structural design in enhancing the pharmacological properties of potential anticancer drugs (Filak et al., 2014).
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-14-10-19(23-18-5-3-2-4-17(14)18)24-6-8-25(9-7-24)20(26)15-11-16(21)13-22-12-15/h2-5,10-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPFRZKIVWBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1-adamantyl)ethyl]-5-bromo-2-thiophenecarboxamide](/img/structure/B4536612.png)
![N-[3-(2-ethoxyphenyl)propyl]-3-methoxybenzamide](/img/structure/B4536617.png)


![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4536637.png)
![2-(5-{[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4536658.png)



![N-{3-[(cyclohexylcarbonyl)amino]-2,2-dimethylpropyl}cyclohexanecarboxamide](/img/structure/B4536684.png)

![N-(2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4536698.png)

